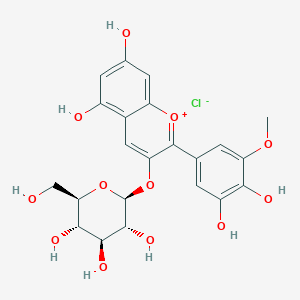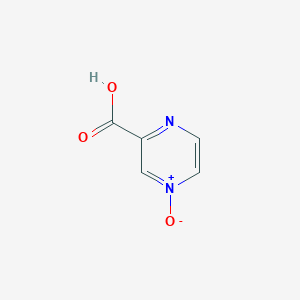
2-(Naphthalin-2-sulfonylamino)butansäure
Übersicht
Beschreibung
2-(Naphthalene-2-sulfonylamino)butyric acid is a compound that is structurally related to naphthalene sulfonic acids, which are known for their strong acidity and complete ionization in aqueous solutions. These compounds are of interest due to their interactions with various biological molecules and their potential applications in analytical chemistry, as seen in the study of their interactions with cholinesterases and their use in chromatography .
Synthesis Analysis
The synthesis of related naphthalene sulfonic acids has been demonstrated in the literature. For example, 2-naphthalene-d7-sulfonic acid was synthesized from commercially available naphthalene-d8 and sulfuric acid-d2, indicating that sulfonation reactions are a viable pathway for the synthesis of naphthalene sulfonic acid derivatives . This suggests that 2-(Naphthalene-2-sulfonylamino)butyric acid could potentially be synthesized through a similar sulfonation process followed by the introduction of the amino butyric acid moiety.
Molecular Structure Analysis
The molecular structure of naphthalene sulfonic acid derivatives has been characterized using various spectroscopic techniques. For instance, the coordination structure of a nickel complex with naphthalene-2-sulfonic acid was elucidated using NMR, FT-IR, and ESI-MS, revealing insights into the ligand interactions and coordination geometry . Similarly, the spectral properties of 2-amino-1-naphthalenesulfonic acid were investigated, providing information on the vibrational spectrum, molecular electrostatic potential, and electronic properties . These studies indicate that detailed molecular structure analysis of 2-(Naphthalene-2-sulfonylamino)butyric acid could be achieved using similar methods.
Chemical Reactions Analysis
The chemical behavior of naphthalene sulfonic acids in reactions has been explored to some extent. For example, the interaction of 1-anilino-8-naphthalene sulfonic acid with cholinesterases results in an increase in fluorescence and a shift in emission, indicating a reaction between the sulfonic acid and the enzyme . This suggests that 2-(Naphthalene-2-sulfonylamino)butyric acid may also interact with biological molecules, potentially leading to changes in its chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene sulfonic acids can be influenced by their strong ionic nature and the presence of the naphthalene ring. These properties affect their behavior in chromatographic processes, as demonstrated by the retention and separation of isomeric naphthalene sulfonic acids in reversed-phase chromatography . The electronic properties, such as HOMO-LUMO energy gaps, of related compounds like 2-amino-1-naphthalenesulfonic acid have been studied, indicating that solvent interactions can influence the electronic features of these molecules . These findings provide a foundation for understanding the physical and chemical properties of 2-(Naphthalene-2-sulfonylamino)butyric acid.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
2-(Naphthalin-2-sulfonylamino)butansäure wird in der Proteomikforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte möglicherweise verwendet werden, um Proteininteraktionen zu untersuchen, Proteine zu identifizieren oder posttranslationale Modifikationen zu untersuchen.
Biochemische Forschung
Diese Verbindung wird als zusätzliche biochemische Substanz eingestuft . Biochemische Substanzen werden in der Forschung als Vorläufer für die Synthese komplexer Moleküle, als Reagenzien in biochemischen Reaktionen oder als Werkzeuge zur Manipulation biologischer Systeme eingesetzt.
Industrielle Biotechnologie
Buttersäure, eine verwandte Verbindung, wird von bestimmten Bakterien wie Clostridium tyrobutyricum produziert . Buttersäure hat breite Anwendungen in der chemischen Industrie und es besteht eine hohe Nachfrage nach biobasierter Buttersäure als natürlicher Inhaltsstoff für die Verwendung in Tierfutter, Kosmetika, Lebensmitteln und Arzneimitteln . Daher könnte this compound möglicherweise bei der Entwicklung von Bakterienstämmen für die Buttersäureproduktion aus Zuckern und erneuerbaren Rohstoffen in der Fermentation verwendet werden .
Chemische Synthese
Aufgrund seiner spezifischen chemischen Struktur könnte this compound möglicherweise als Baustein bei der Synthese komplexerer Moleküle verwendet werden .
Eigenschaften
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-2-13(14(16)17)15-20(18,19)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,15H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMNSCZBIJSNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389555 | |
| Record name | 2-[(Naphthalene-2-sulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145730-98-9 | |
| Record name | 2-[(Naphthalene-2-sulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)
